N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-benzofuran-2-carboxamide
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Overview
Description
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a combination of furan, thiophene, and benzofuran moieties. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in medicinal chemistry and materials science.
Mechanism of Action
Target of Action
The compound “N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-benzofuran-2-carboxamide” is a complex molecule that contains both furan and thiophene moieties . Furan and thiophene derivatives have been shown to exhibit a wide range of biological activities . .
Mode of Action
Furan and thiophene derivatives have been reported to interact with various biological targets, leading to a variety of effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Compounds containing furan and thiophene moieties have been reported to interact with various biochemical pathways . For example, some thiophene derivatives have been reported to exhibit anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Result of Action
Furan and thiophene derivatives have been reported to exhibit a wide range of biological activities . For instance, some thiophene derivatives have been reported to exhibit anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of furan-2-carboxylic acid with thiophene derivatives, followed by the introduction of the benzofuran moiety through a series of coupling reactions. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to modify the functional groups attached to the heterocycles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under controlled temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,3-dione derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Known for their biological activities and applications in materials science.
Furan derivatives: Widely used in organic synthesis and medicinal chemistry.
Benzofuran derivatives: Investigated for their pharmacological properties and potential therapeutic uses.
Uniqueness
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-benzofuran-2-carboxamide stands out due to its combination of three different heterocyclic structures, which imparts unique chemical and biological properties. This structural diversity allows for a broader range of applications and potential interactions with various molecular targets.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S/c21-19(18-10-13-4-1-2-5-16(13)23-18)20-11-15(14-7-9-24-12-14)17-6-3-8-22-17/h1-10,12,15H,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPRBCPWFUXZAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC(C3=CSC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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